![molecular formula C21H22FN3O2 B2507787 8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190020-67-7](/img/structure/B2507787.png)
8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is a derivative within a class of triazaspirodecanone compounds. These compounds have been studied for their potential pharmacological activities, including antipsychotic and anticonvulsant effects. The structure of these compounds typically includes a triazaspirodecanone core, which is modified with various substituents that affect their biological activity and pharmacological profile.
Synthesis Analysis
The synthesis of related triazaspirodecanone derivatives involves multi-step chemical reactions that result in the formation of the spirocyclic structure characteristic of these compounds. For instance, the synthesis of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was carried out to explore their anticonvulsant activity, with a focus on understanding the structure–activity relationship . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the triazaspirodecanone core followed by the introduction of the appropriate substituents.
Molecular Structure Analysis
The molecular structure of triazaspirodecanone derivatives is crucial for their biological activity. For example, the X-ray crystal structure analysis of a related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, revealed that it crystallizes in a monoclinic P21/n space group. The spatial arrangement of the molecule, including bond lengths and angles, contributes to its interaction with biological targets . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for intermolecular interactions as indicated by Hirshfeld surface analysis in the related compound .
Chemical Reactions Analysis
The chemical reactivity of triazaspirodecanone derivatives is influenced by the substituents attached to the core structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in chemical reactions. For instance, the fluorine atoms present in the related compounds are likely to influence the electronic properties of the molecule, potentially affecting its reactivity in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazaspirodecanone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of functional groups like methoxy and fluorobenzyl can affect these properties, which in turn influence the compound's pharmacokinetics and pharmacodynamics. The specific properties of "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" would need to be experimentally determined, but they are expected to be consistent with the properties of structurally similar compounds .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has shown that compounds with structures similar to "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been synthesized and tested for their anticonvulsant activity. Fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives have displayed significant anticonvulsant effects in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating potential applications in the development of new antiepileptic drugs (Obniska et al., 2006).
Antimicrobial and Antifungal Properties
New derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, certain compounds have shown significant activities against bacterial and fungal strains, suggesting their potential use as antibiotics or in treating fungal infections (Helal et al., 2013).
Antipsychotic Profiles
Compounds structurally related to "8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been explored for their potential antipsychotic effects. Investigations into their pharmacological profiles suggest reduced propensity for neurological side effects, offering promising avenues for safer antipsychotic therapies (Wise et al., 1985).
Anti-Breast Cancer and EGFR Inhibition
Spirocyclic thiazolidin-4-ones, including triazaspirodecene benzylidine derivatives, have been designed and evaluated as epidermal growth factor receptor (EGFR) inhibitors. Some compounds displayed potent inhibitory activity against the MCF-7 cell line, highlighting potential applications in breast cancer treatment (Fleita et al., 2013).
Synthesis Techniques and Characterization
Research has also focused on the synthesis techniques and the characterization of similar compounds, providing valuable insights into their chemical properties and potential applications in various fields of science and medicine. For instance, the synthesis and dienone-phenolic rearrangement of 1-R-3,3-dialkyl-2-azaspiro derivatives have been studied, contributing to the understanding of their stability and reactivity (Ausheva et al., 2001).
Propiedades
IUPAC Name |
8-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-27-17-8-6-15(7-9-17)19-20(26)24-21(23-19)10-12-25(13-11-21)14-16-4-2-3-5-18(16)22/h2-9H,10-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRNRXWPETZINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507704.png)
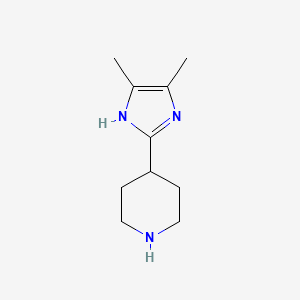
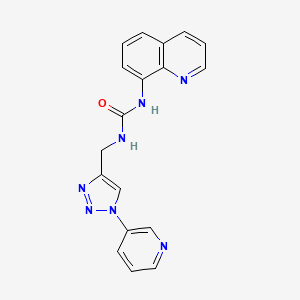
![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)
![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)

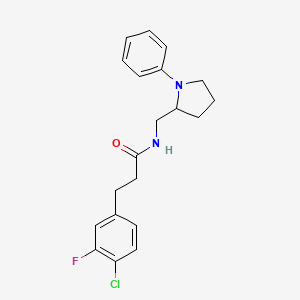
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2507715.png)
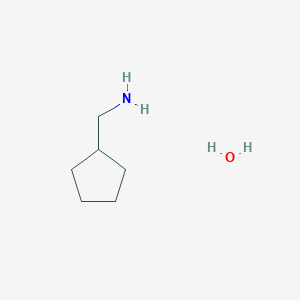
![N-(1-cyano-4-methylcyclohexyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpropanamide](/img/structure/B2507720.png)
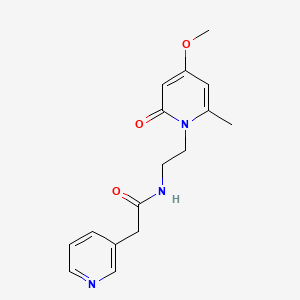
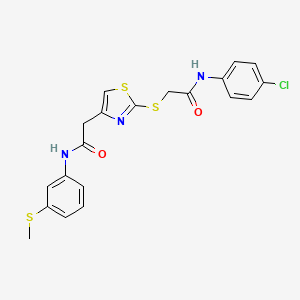
![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507723.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)